REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][c:8]2[c:9]([Br:21])[cH:10][cH:11][c:12]([O:17][CH:18]([CH3:19])[CH3:20])[c:13]2[c:14]([OH:16])[cH:15]1.[CH3:22][C:23](=[O:24])[CH3:25].[CH3:26][O:27][S:28]([O:29][CH3:30])(=[O:31])=[O:32].[NH3:33]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][c:8]2[c:9]([Br:21])[cH:10][cH:11][c:12]([O:17][CH:18]([CH3:19])[CH3:20])[c:13]2[c:14]([O:16][CH3:22])[cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc(O)c2c(OC(C)C)ccc(Br)c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc(OC)c2c(OC(C)C)ccc(Br)c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |